

# The Therapeutic Potential of the ADAM Family of Proteases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Adam CA  |           |
| Cat. No.:            | B1666595 | Get Quote |

#### Introduction

The "A Disintegrin and Metalloproteinase" (ADAM) family of transmembrane and secreted proteins has emerged as a critical regulator of a vast array of physiological and pathological processes. These zinc-dependent proteases, often referred to as "sheddases," are responsible for the ectodomain shedding of a multitude of cell surface molecules, including growth factors, cytokines, receptors, and adhesion molecules. This proteolytic cleavage is a pivotal event that can initiate signaling cascades, modulate cell-cell and cell-matrix interactions, and influence cell fate. Consequently, dysregulation of ADAM protein activity has been implicated in a wide range of diseases, including cancer, neurodegenerative disorders like Alzheimer's disease, and inflammatory conditions. This technical guide provides an in-depth overview of the therapeutic applications of the ADAM family, with a particular focus on two of its most well-characterized members: ADAM10 and ADAM17.

## Core Concepts: Structure and Function of ADAM Proteases

ADAM proteins are multi-domain molecules, typically consisting of a pro-domain, a metalloproteinase domain, a disintegrin domain, a cysteine-rich domain, an epidermal growth factor (EGF)-like domain, a transmembrane domain, and a cytoplasmic tail.[1] The metalloproteinase domain harbors the catalytic site responsible for substrate cleavage. The activity of ADAMs is tightly regulated, involving processes such as pro-domain removal for



activation and interactions with other proteins that can modulate their function and substrate specificity.[2]

## **Therapeutic Applications in Key Disease Areas**

The central role of ADAMs in controlling fundamental cellular processes makes them attractive targets for therapeutic intervention.

#### **Alzheimer's Disease**

In the context of Alzheimer's disease, ADAM10 is of particular interest due to its role as the primary  $\alpha$ -secretase involved in the non-amyloidogenic processing of the amyloid precursor protein (APP).[3][4] By cleaving APP within the amyloid- $\beta$  (A $\beta$ ) sequence, ADAM10 activity prevents the formation of the neurotoxic A $\beta$  peptides that are central to the pathogenesis of Alzheimer's.[5] This cleavage also produces a soluble neuroprotective fragment, sAPP $\alpha$ .[4] Upregulating ADAM10 activity is therefore considered a promising therapeutic strategy.[6]

#### Cancer

Several ADAMs, most notably ADAM17 (also known as TNF- $\alpha$  converting enzyme, or TACE), are overexpressed in various cancers and contribute to tumor progression through multiple mechanisms.[2] ADAM17 is responsible for the shedding and activation of ligands for the epidermal growth factor receptor (EGFR), such as transforming growth factor- $\alpha$  (TGF- $\alpha$ ) and amphiregulin, which drive cancer cell proliferation, survival, and invasion.[7] Furthermore, ADAM17-mediated shedding of tumor necrosis factor- $\alpha$  (TNF- $\alpha$ ) can contribute to a proinflammatory tumor microenvironment.[8] Inhibition of ADAM17 is therefore a key therapeutic strategy in oncology.

### **Inflammation and Autoimmune Diseases**

ADAM17 plays a crucial role in inflammation, primarily through its shedding of TNF- $\alpha$ , a potent pro-inflammatory cytokine.[8] It also cleaves other important inflammatory mediators and their receptors, such as the interleukin-6 receptor (IL-6R).[7] Dysregulated ADAM17 activity is associated with a number of autoimmune diseases, including rheumatoid arthritis and inflammatory bowel disease.[2]

## **Quantitative Data on ADAM Inhibitors**



A number of small molecule inhibitors and monoclonal antibodies targeting ADAM10 and ADAM17 have been developed. The following tables summarize the half-maximal inhibitory concentration (IC50) values for several of these compounds.

| Inhibitor                | Target(s)                   | IC50 (nM)                                    | Disease<br>Context                           | Reference(s) |
|--------------------------|-----------------------------|----------------------------------------------|----------------------------------------------|--------------|
| ADAM10<br>Inhibitors     |                             |                                              |                                              |              |
| GI254023X                | ADAM10                      | 11.5                                         | General/Cancer                               | [9]          |
| LT4                      | ADAM10                      | 40                                           | Hodgkin<br>Lymphoma                          | [10][11][12] |
| MN8                      | ADAM10                      | 9.2                                          | Hodgkin<br>Lymphoma                          | [10][11][12] |
| ADAM17<br>Inhibitors     |                             |                                              |                                              |              |
| GW280264X                | ADAM17,<br>ADAM10           | 8.0 (ADAM17)                                 | General/Cancer                               | [9]          |
| KP-457                   | ADAM17                      | 11.1                                         | General                                      | [9]          |
| INCB7839<br>(Aderbasib)  | ADAM10,<br>ADAM17           | Potent (low nM)                              | Cancer                                       | [9][13]      |
| TMI-005                  | Broad-spectrum              | -                                            | Rheumatoid<br>Arthritis                      | [14]         |
| Dual/Other<br>Inhibitors |                             |                                              |                                              |              |
| JG26                     | ADAM8,<br>ADAM17,<br>ADAM10 | 12 (ADAM8), 1.9<br>(ADAM17), 150<br>(ADAM10) | Hodgkin<br>Lymphoma,<br>Vascular<br>Diseases | [9]          |
| PPNDS<br>tetrasodium     | Meprin β,<br>ADAM10         | 1200                                         | General                                      | [9]          |



## **Key Signaling Pathways**

The therapeutic relevance of ADAM proteins stems from their ability to modulate critical signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the most important pathways involving ADAM10 and ADAM17.



Click to download full resolution via product page

Figure 1: ADAM10-mediated Notch Signaling Pathway.





Click to download full resolution via product page

Figure 2: ADAM17-mediated EGFR Ligand Shedding and Signaling.





Click to download full resolution via product page

Figure 3: ADAM17-mediated TNF- $\alpha$  Signaling Pathway.

## **Experimental Protocols**

Accurate assessment of ADAM protease activity is crucial for both basic research and drug development. Below are generalized protocols for common assays used to measure ADAM10 and ADAM17 activity.



## Protocol 1: Fluorogenic Peptide Substrate-Based Activity Assay

This in vitro assay measures the catalytic activity of purified ADAM enzymes.

#### Materials:

- Recombinant human ADAM10 or ADAM17 enzyme
- Fluorogenic peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2 for ADAM17)
- Assay buffer (e.g., 25 mM Tris, pH 8.0)
- Test inhibitors and controls (e.g., TAPI-1)
- 96-well black microplate
- Fluorescence microplate reader

#### Procedure:

- Prepare serial dilutions of the test inhibitor in assay buffer.
- In a 96-well plate, add the diluted inhibitor or vehicle control.
- Add the recombinant ADAM enzyme to each well (except for the substrate control wells).
- Incubate at room temperature for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.
- Initiate the reaction by adding the fluorogenic substrate to all wells.
- Immediately measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) or as an endpoint reading after a fixed incubation time at 37°C.[15] The excitation and emission wavelengths will depend on the specific fluorophore and quencher in the substrate.[15]
- Subtract the background fluorescence from the substrate control wells.



Calculate the rate of substrate cleavage and determine the IC50 values for the inhibitors.

## **Protocol 2: Cell-Based Shedding Assay**

This assay measures the ability of ADAM proteases to cleave their substrates on the surface of living cells.

#### Materials:

- Cells expressing the ADAM protease and its substrate of interest (can be endogenous or overexpressed)
- Cell culture medium and supplements
- Test inhibitors and controls
- Stimulating agent (e.g., Phorbol 12-myristate 13-acetate PMA) to induce shedding (optional)
- ELISA kit for the shed ectodomain of the substrate
- · Cell lysis buffer
- Western blotting reagents

#### Procedure:

- Seed cells in a multi-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for a specified time.
- If desired, stimulate shedding by adding an agent like PMA to the medium.
- Incubate for a period to allow for substrate shedding (e.g., 1-4 hours).
- · Collect the conditioned medium from each well.



- Quantify the amount of the shed substrate ectodomain in the conditioned medium using a specific ELISA kit.[16]
- Lyse the cells and analyze the levels of the full-length, uncleaved substrate and the ADAM protease by Western blotting to ensure that the inhibitor is not affecting protein expression.
- Determine the concentration-dependent effect of the inhibitor on substrate shedding.

### Conclusion

The ADAM family of proteases, particularly ADAM10 and ADAM17, represent a rich source of therapeutic targets for a diverse range of human diseases. Their pivotal role in regulating fundamental cellular processes underscores their importance in both health and disease. The development of specific and potent inhibitors for these enzymes holds great promise for novel therapeutic interventions in Alzheimer's disease, cancer, and inflammatory disorders. Further research into the complex regulatory mechanisms of ADAMs and the identification of their full substrate repertoire will undoubtedly unveil new avenues for drug discovery and development. This technical guide provides a foundational understanding of the therapeutic landscape of ADAM proteases, offering valuable insights for researchers and drug development professionals in this exciting field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Frontiers | Shifting the balance: soluble ADAM10 as a potential treatment for Alzheimer's disease [frontiersin.org]
- 2. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation -PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alpha-Secretase ADAM10 Regulation: Insights into Alzheimer's Disease Treatment PMC [pmc.ncbi.nlm.nih.gov]



- 5. JCI A disintegrin-metalloproteinase prevents amyloid plaque formation and hippocampal defects in an Alzheimer disease mouse model [jci.org]
- 6. Therapeutic potential of ADAM10 modulation in Alzheimer's disease: a review of the current evidence PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Immunomodulatory role of metalloproteinase ADAM17 in tumor development [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ADAM10 new selective inhibitors reduce NKG2D ligand release sensitizing Hodgkin lymphoma cells to NKG2D-mediated killing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. haematologica.org [haematologica.org]
- 12. iris.cnr.it [iris.cnr.it]
- 13. ADAM17: An Emerging Therapeutic Target for Lung Cancer [mdpi.com]
- 14. Savior or not: ADAM17 inhibitors overcome radiotherapy-resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eurogentec.com [eurogentec.com]
- 16. cloud-clone.com [cloud-clone.com]
- To cite this document: BenchChem. [The Therapeutic Potential of the ADAM Family of Proteases: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666595#potential-therapeutic-applications-of-adam-ca]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com